2-Propylhept-6-en-1-ol
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Overview
Description
2-Propylhept-6-en-1-ol is an organic compound with the molecular formula C10H20O It is an alcohol with a hydroxyl group (-OH) attached to a carbon chain that includes a double bond, making it an unsaturated alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propylhept-6-en-1-ol can be synthesized through several methods. One common approach involves the hydroformylation (oxo synthesis) of C4 alkenes followed by hydrogenation of the resulting aldehyde . Another method is similar to the production of 2-ethylhexanol, involving the synthesis from pentanal via an aldol reaction followed by catalytic hydrogenation .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale hydroformylation processes. These processes use catalysts such as rhodium or cobalt complexes to facilitate the addition of a formyl group to the alkene, followed by hydrogenation to produce the alcohol .
Chemical Reactions Analysis
Types of Reactions
2-Propylhept-6-en-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Propylhept-6-en-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its effects are mediated through its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and reactivity .
Comparison with Similar Compounds
2-Propylhept-6-en-1-ol can be compared with other similar compounds, such as:
2-Propylheptanol: A saturated alcohol with similar industrial applications.
2-Ethylhexanol: Another oxo alcohol used in the production of plasticizers and resins.
2-Methylheptane: A hydrocarbon with similar carbon chain length but lacking the hydroxyl group.
These compounds share some chemical properties and applications but differ in their specific structures and reactivities, highlighting the unique characteristics of this compound.
Properties
IUPAC Name |
2-propylhept-6-en-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-3-5-6-8-10(9-11)7-4-2/h3,10-11H,1,4-9H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIHNVWQEKXNGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCC=C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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